REACTION_CXSMILES
|
[C:1]([CH2:3][CH2:4][CH:5]1[O:10][CH2:9][CH2:8][N:7](C(OCC2C=CC=CC=2)=O)[CH2:6]1)#[N:2]>C(O)C.[Pd]>[C:1]([CH2:3][CH2:4][CH:5]1[O:10][CH2:9][CH2:8][NH:7][CH2:6]1)#[N:2]
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Name
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2-(2-cyanoethyl)-4-benzyloxycarbonylmorpholine
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Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCC1CN(CCO1)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the calculated amount of hydrogen is absorbed
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CCC1CNCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |